Structural Differentiation: 4-Methyl-5-Carboxylate vs. 4-Carboxylate Thiazole Scaffold
The target compound bears a 4-methyl-5-carboxylate substitution on the thiazole ring, contrasting with the commercially available ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate, which lacks the 4-methyl group and bears the carboxylate at the 4-position. This is a scaffold-level difference, not a simple functional group modification [1]. In published series of 4-methylthiazole-5-carboxylic acid derivatives, this specific scaffold confers anti-breast cancer (MDA-MB-231) activity, whereas the thiazole-4-carboxylate regioisomer is associated with GSK-3β inhibition [2][3].
| Evidence Dimension | Thiazole scaffold substitution pattern and associated biological activity |
|---|---|
| Target Compound Data | 4-Methyl-5-carboxylate thiazole; associated with anti-cancer (MDA-MB-231) activity in class-level SAR |
| Comparator Or Baseline | Thiazole-4-carboxylate regioisomer (ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate); associated with GSK-3β inhibition (IC50 = 98–330 nM for related urea analogs) |
| Quantified Difference | The 4-methyl-5-carboxylate scaffold directs activity toward anti-cancer targets, whereas the 4-carboxylate scaffold directs activity toward GSK-3β; quantitative activity data for the exact target compound is not yet publicly available. |
| Conditions | Class-level activity inference derived from structurally related 4-methylthiazole-5-carboxylic acid derivatives tested in MDA-MB-231 breast adenocarcinoma cells [2] and thiazole-4-carboxylate urea derivatives tested in GSK-3β enzymatic assays [3]. |
Why This Matters
Procurement decisions must recognize that the 5-carboxylate vs. 4-carboxylate thiazole scaffold determines the compound's therapeutic application domain (anticancer vs. kinase inhibition), making generic substitution scientifically invalid.
- [1] PubChem. Ethyl 2-(3-(4-fluorobenzyl)ureido)thiazole-4-carboxylate. Compound Summary. Accessed 2026-05-06. View Source
- [2] Kilaru RB, Valasani KR, Yellapu NK, et al. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorg Med Chem Lett. 2014;24(18):4580-4585. View Source
- [3] Lo Monte F, Kramer T, Boländer A, et al. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. Bioorg Med Chem Lett. 2011;21(18):5610-5615. View Source
